molecular formula C10H11FN2O3 B1517939 2-[(Ethylcarbamoyl)amino]-6-fluorobenzoic acid CAS No. 1153395-12-0

2-[(Ethylcarbamoyl)amino]-6-fluorobenzoic acid

Cat. No. B1517939
CAS RN: 1153395-12-0
M. Wt: 226.2 g/mol
InChI Key: DNKWITUQMVGRPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Ethylcarbamoyl)amino]-6-fluorobenzoic acid, commonly referred to as EFBA, is a chemical compound that has been the subject of significant scientific research. It has a molecular weight of 226.21 . The IUPAC name for this compound is 2-{[(ethylamino)carbonyl]amino}-6-fluorobenzoic acid .


Molecular Structure Analysis

The InChI code for EFBA is 1S/C10H11FN2O3/c1-2-12-10(16)13-7-5-3-4-6(11)8(7)9(14)15/h3-5H,2H2,1H3,(H,14,15)(H2,12,13,16) . This code provides a specific textual representation of the compound’s molecular structure.

It has a high melting point due to its ionic property . It is soluble in water and ethanol (polar solvents) and insoluble in non-polar solvents like benzene, ether, etc .

Scientific Research Applications

Waste-Free Synthesis of Condensed Heterocyclic Compounds

Rhodium-catalyzed oxidative coupling of substituted arene or heteroarene carboxylic acids with alkynes in the presence of air efficiently produces 8-substituted isocoumarin derivatives, which exhibit solid-state fluorescence. This method, applicable to 2-(arylamino)benzoic acids, demonstrates the potential for synthesizing various heterocyclic compounds using a waste-free process (Shimizu et al., 2009).

Synthesis and Cytotoxic Activity of Carboxamide Derivatives

Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, synthesized from 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids, exhibit potent cytotoxicity against murine leukemia and lung carcinoma, with some derivatives showing significant in vivo efficacy against colon tumors in mice (Deady et al., 2005).

Antitumor Activity of Amino Acid Ester Derivatives

A series of amino acid ester derivatives containing 5-fluorouracil synthesized using a coupling agent showed inhibitory effects against leukemia and liver cancer cells, indicating potential for antitumor applications (Xiong et al., 2009).

Liquid Crystals Comprising Hydrogen-Bonded Organic Acids

Binary mixtures of non-mesogenic organic acids, including p-fluorobenzoic acid, can form stable nematic phases, suggesting a novel approach to designing liquid crystal materials with potential applications in displays and sensors (Kang & Samulski, 2000).

Photoinduced C-F Bond Cleavage

The study of photochemistry of fluorinated 7-amino-4-quinolone-3-carboxylic acids reveals a path for the generation of aryl cations in solution via heterolytic defluorination, highlighting a mechanism relevant to understanding the phototoxicity of these compounds (Fasani et al., 1999).

Safety and Hazards

EFBA is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

properties

IUPAC Name

2-(ethylcarbamoylamino)-6-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O3/c1-2-12-10(16)13-7-5-3-4-6(11)8(7)9(14)15/h3-5H,2H2,1H3,(H,14,15)(H2,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKWITUQMVGRPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=C(C(=CC=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Ethylcarbamoyl)amino]-6-fluorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Ethylcarbamoyl)amino]-6-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[(Ethylcarbamoyl)amino]-6-fluorobenzoic acid
Reactant of Route 3
Reactant of Route 3
2-[(Ethylcarbamoyl)amino]-6-fluorobenzoic acid
Reactant of Route 4
Reactant of Route 4
2-[(Ethylcarbamoyl)amino]-6-fluorobenzoic acid
Reactant of Route 5
Reactant of Route 5
2-[(Ethylcarbamoyl)amino]-6-fluorobenzoic acid
Reactant of Route 6
Reactant of Route 6
2-[(Ethylcarbamoyl)amino]-6-fluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.